(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
(3,5-Dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a heterocyclic methanone derivative characterized by a piperidine ring substituted with two methyl groups at positions 3 and 5, linked to a 3-methoxy-1-methylpyrazole moiety via a carbonyl bridge.
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-5-10(2)7-16(6-9)13(17)11-8-15(3)14-12(11)18-4/h8-10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOYTUHYBARJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds of similar structure have been found to bind with high affinity to multiple receptors
Mode of Action
It’s known that similar compounds can induce blood coagulation via the intrinsic coagulation pathway. This suggests that F2382-0007 might interact with its targets to trigger a series of biochemical reactions leading to blood coagulation.
Result of Action
Based on the known effects of similar compounds, it’s possible that f2382-0007 could induce blood coagulation. This would result in the formation of a blood clot, which could have various effects depending on the location of the clot in the body.
Biological Activity
The compound (3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H18N4O2
- Molecular Weight : 250.31 g/mol
- IUPAC Name : this compound
Research indicates that this compound operates primarily through the modulation of neurotransmitter systems. It has been identified as an inverse agonist at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various physiological processes including mood regulation and platelet aggregation .
Table 1: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Serotonin Receptor Modulation | Inverse agonism at 5-HT2A receptors leads to antiplatelet effects and potential antidepressant activity. |
| Neurotransmitter Interaction | Potential interactions with dopamine and norepinephrine pathways. |
| Pharmacokinetics | Demonstrated good oral bioavailability in preclinical studies. |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antithrombotic properties and neuropharmacological effects.
Antithrombotic Activity
In a study examining the compound's effects on platelet aggregation, it was found to inhibit serotonin-induced aggregation with an IC50 value of approximately 8.7 nM. This suggests significant potential for development as an antithrombotic agent .
Neuropharmacological Effects
Preliminary findings indicate that the compound may exhibit antidepressant-like effects in animal models. This is attributed to its action on serotonin pathways, which are critical in mood regulation.
Case Studies
Several case studies have been conducted to further understand the biological implications of this compound:
- Study on Platelet Aggregation : In vitro assays demonstrated that the compound effectively reduced platelet aggregation induced by serotonin, supporting its potential use in treating thrombotic disorders.
- Behavioral Studies in Rodents : Animal models treated with varying doses of the compound showed reduced depressive-like behaviors in forced swim tests compared to controls, indicating possible antidepressant properties.
Safety Profile
While the biological activities are promising, safety assessments are crucial. The compound has shown low hERG activity, suggesting a reduced risk for cardiac side effects associated with ion channel interference . Further toxicological studies are warranted to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison highlights key structural and functional differences between the target compound and related methanone derivatives:
Substituent Effects on Cholinesterase Inhibition
- However, the absence of electron-withdrawing groups (e.g., cyano, sulfonyl) might limit its potency relative to other derivatives .
- [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone (): Exhibits superior AChE inhibition (IC₅₀ = 8.86 µM) and BChE inhibition (IC₅₀ = 1.03 µM). The thiazole and benzyloxyphenyl groups enhance π-π stacking and hydrophobic interactions with enzyme pockets, as confirmed by docking studies .
- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (): Incorporates a pyrazolo[3,4-d]pyrimidine fragment, which increases molecular rigidity and hydrogen-bonding capacity. This structural feature is absent in the target compound, likely contributing to divergent pharmacological profiles .
Impact of Heterocyclic Core Modifications
- Pyridine vs. Piperidine Cores: Derivatives with pyridine cores, such as (3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone (), exhibit extended conjugation, enhancing UV absorption and fluorescence properties. The target compound’s piperidine core lacks aromaticity, reducing such effects but improving solubility .
- Triazole and Thiadiazole Analogues: Compounds like (3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)-(2-methyl-6-(5-methyl-1-(p-tolyl)-1H-[1,2,3]triazol-4-yl)-4-phenylpyridin-3-yl)methanone () incorporate triazole rings, which improve metabolic stability and bioavailability compared to the target compound’s simpler pyrazole system .
Steric and Electronic Considerations
- Steric Hindrance: Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone () demonstrate reduced ion-mobility due to bulky indole substituents.
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (as in the target compound) are electron-donating, which may lower reactivity in nucleophilic environments compared to derivatives with cyano or sulfonyl groups (e.g., EP 1 808 168 B1 derivatives in ) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar quantities of 3-methoxy-1-methylpyrazole-4-carboxylic acid derivatives with 3,5-dimethylpiperidine in ethanol or DMF for 2–6 hours under inert atmosphere is a common approach . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., DMF:EtOH mixtures) to improve yield. Recrystallization from ethanol or DCM/hexane enhances purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this methanone derivative?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the piperidine (δ 1.2–2.8 ppm for methyl groups) and pyrazole (δ 3.5–4.0 ppm for methoxy/methyl) moieties. Aromatic protons in pyrazole appear at δ 6.5–7.5 ppm .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N-H stretches (if present) at ~3200 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion ([M+H]+) and fragmentation patterns .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- Antimicrobial Testing : Use serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin/norfloxacin as positive controls. MIC values ≤25 µg/mL indicate promising activity .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) and compare IC50 values to doxorubicin. Compound 4 in showed IC50 = 5.00 µM against HEPG-2, highlighting its potential .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects. For example, chlorophenyl groups in pyrazole analogs ( ) enhanced antibacterial activity, while methoxy groups improved antifungal potency.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or VEGFR. showed IC50 = 5.18 µM against FGFR, suggesting kinase inhibition .
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify if rapid metabolism explains inconsistent in vivo vs. in vitro results .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Kinase Inhibition Profiling : Use competitive binding assays (e.g., ADP-Glo™) to test inhibition of EGFR, VEGFR, or other kinases. reported FGFR inhibition (IC50 = 5.18 µM) .
- Crystallography/DFT Studies : Resolve X-ray structures of the compound bound to target proteins or calculate charge distribution to identify electrophilic hotspots .
Q. What experimental designs mitigate synthetic challenges, such as low yield or byproduct formation?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling reactions to reduce side products .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
